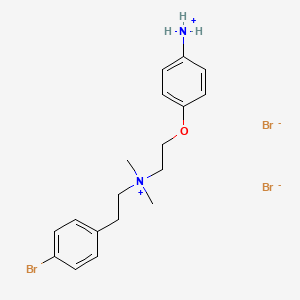

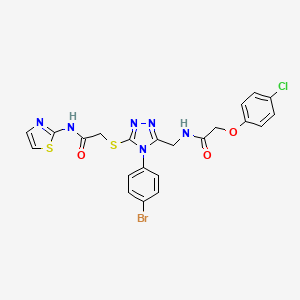

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide” is a chemical compound. It is also known as "tert-butyl N- (4-bromophenyl)-N- (propan-2-yl)carbamate" . It has a molecular weight of 314.22 .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H20BrNO2 . Its InChI code is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It should be stored under inert gas and is air sensitive .Applications De Recherche Scientifique

Gel Sculpture and Supramolecular Chemistry

One study presents the synthesis of a supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, including derivatives similar to N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide. This gel exhibits remarkable properties such as load-bearing capacity, moldability, and self-healing, attributed to non-covalent supramolecular interactions. Such materials are poised for applications in stress-bearing contexts and beyond, showcasing the versatility of Boc-protected amino acid derivatives in designing functional materials (Pathik Sahoo et al., 2012).

Solid-Phase Peptide Synthesis

Another research application involves the synthesis of N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, demonstrating its utility as a handle in solid-phase synthesis of peptide α-carboxamides. This study highlights the stability and efficiency of using tert-butoxycarbonyl-protected intermediates for peptide synthesis, enabling the creation of diverse peptide sequences with potential therapeutic applications (S. Gaehde & G. Matsueda, 2009).

Palladium-Catalyzed Aminocarbonylations

In the field of organic synthesis, the tert-butoxycarbonyl group finds application in palladium-catalyzed aminocarbonylation reactions. One study describes using dimethylformamide as a carbon monoxide source in such reactions to synthesize aryl amides, showcasing the broad applicability of tert-butoxycarbonyl-protected intermediates in complex organic transformations (Y. Wan et al., 2002).

Enantioselective Synthesis

The utility of tert-butoxycarbonyl-protected amino acids extends into enantioselective synthesis, where such intermediates facilitate the stereoselective construction of complex molecules. This is illustrated by the asymmetric alkylation of tert-butyl glycinate Schiff base, catalyzed by a chiral quaternary ammonium salt under micellar conditions, resulting in products with significant enantioselectivity (T. Okino & Y. Takemoto, 2001).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

Propriétés

IUPAC Name |

tert-butyl N-[2-[(4-bromophenyl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-12(18)16-8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZPLRLBNXVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)